molecular formula C17H16BrNO4 B2582646 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid CAS No. 477849-01-7

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid

Cat. No.: B2582646
CAS No.: 477849-01-7
M. Wt: 378.222
InChI Key: WEMGRDZTNWEDPP-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid (CAS: 282524-86-1) is a synthetic propanoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a 4-bromophenyl substituent at the β-position. Its molecular formula is C₁₇H₁₆BrNO₄, with a molecular weight of 378.22 g/mol (calculated). The compound is structurally characterized by:

  • A 4-bromophenyl group, which enhances lipophilicity and may facilitate halogen bonding in biological systems.
  • A Cbz group, which serves as a temporary protective group for amines during synthetic processes, enabling selective deprotection under mild conditions (e.g., hydrogenolysis).

This compound is primarily utilized in medicinal chemistry as a building block for proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its structural versatility allows for further functionalization at the carboxylic acid group or via substitution on the aromatic ring.

Properties

IUPAC Name

3-(4-bromophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMGRDZTNWEDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the coupling of the protected amino acid with the bromophenyl derivative under appropriate reaction conditions.

Industrial production methods may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium catalysts, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H18BrNO3
  • Molecular Weight : 364.23 g/mol
  • IUPAC Name : 3-{[(benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid

The structure of this compound includes a benzyloxy group and a bromophenyl moiety, contributing to its unique reactivity and potential applications in synthesis and biological activity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it valuable for creating more complex molecules.

  • Synthetic Routes : Common methods for synthesizing this compound involve protecting the amino group and coupling it with suitable reagents to form the desired product. The reactions can be optimized for yield and purity, making it suitable for large-scale production.

Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound in drug development.

  • Biological Activity : Preliminary studies suggest that this compound may exhibit hypoglycemic effects by enhancing glucose uptake in liver cells (HepG2). This activity is linked to its interaction with Free Fatty Acid Receptor 1 (FFAR1), indicating a potential role in diabetes management.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound reveal that it does not induce significant cytotoxicity at various concentrations (2.5 to 25 μM), suggesting a favorable safety profile for further development.

Material Science

The unique structural features of this compound allow its use in the synthesis of specialty chemicals and materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that enable specific interactions with biological systems or environmental stimuli.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities and synthetic utility of this compound:

  • Hypoglycemic Activity Study : A study demonstrated that derivatives based on phenylpropanoic acid exhibited significant glucose uptake in HepG2 cells without cytotoxic effects, highlighting the therapeutic potential of this compound in diabetes management.
  • Cytotoxicity Assessment : Cytotoxicity assays indicated that the compound does not induce significant cytotoxic effects across various concentrations tested, supporting its safety for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The overall effect of the compound depends on its ability to modulate the activity of its molecular targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Compound Name Substituents Protecting Group Molecular Formula Molecular Weight (g/mol) Key Applications References
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid 4-Bromophenyl Cbz C₁₇H₁₆BrNO₄ 378.22 PROTAC synthesis, peptide intermediates
3-((tert-Butoxycarbonyl)amino)-3-(4-bromophenyl)propanoic acid 4-Bromophenyl Boc C₁₄H₁₈BrNO₄ 344.20 Protein degradation studies
3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl Boc C₁₅H₂₁NO₅ 295.33 Antioxidant and anticancer research
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid Trifluoromethyl Cbz C₁₁H₁₀F₃NO₄ 277.20 Fluorinated peptide analogues
3-(4-Hydroxyphenyl)-2-[[3-phenyl-2-(Cbz-amino)propanoyl]amino]propanoic acid 4-Hydroxyphenyl Cbz C₂₆H₂₅N₂O₆ 473.49 Enzyme inhibition studies

Key Differences and Implications

Protecting Group Chemistry

  • Cbz vs. Boc: The Cbz group in the target compound is cleaved via hydrogenolysis, whereas the Boc group (e.g., in CAS 282524-86-1) is removed under acidic conditions (e.g., TFA) . This distinction impacts synthetic routes; Boc-protected derivatives are preferred for acid-stable intermediates.
  • Trifluoromethyl Substitution : The trifluoromethyl analogue (CAS 10068-52-7) exhibits enhanced metabolic stability and lipophilicity compared to the bromophenyl derivative, making it suitable for fluorinated drug candidates .

Aromatic Substituent Effects

  • 4-Bromophenyl vs. In contrast, the methoxy group (electron-donating) in CAS 96363-20-1 improves solubility but reduces halogen-bonding capability .
  • Biological Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () demonstrate structure-dependent anticancer activity, with hydroxyl groups enabling hydrogen bonding to targets like tyrosine kinases. The bromophenyl group in the target compound may instead favor hydrophobic interactions .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid, also known as Cbz-3-amino-3-(4-bromophenyl)propanoic acid, is a compound with significant potential in biochemical research. Its molecular formula is C17H16BrNO4C_{17}H_{16}BrNO_4, and it has a molecular weight of approximately 378.2 g/mol. This compound features a benzyloxycarbonyl (Cbz) protective group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound primarily stems from its structural components, which allow it to interact with various biological targets. The presence of the bromophenyl group may enhance its affinity for certain receptors or enzymes, potentially leading to significant pharmacological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Activity :
    • Another investigation highlighted the anti-inflammatory effects of related compounds in animal models of inflammation. These studies indicated that the compounds could significantly reduce levels of pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .
  • Enzyme Inhibition :
    • Research has also focused on the inhibition of specific enzymes by this class of compounds. For instance, they have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and are implicated in cancer metastasis .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme InhibitionInhibition of matrix metalloproteinases

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from commercially available amino acids and employing standard peptide coupling techniques. The benzyloxycarbonyl group is introduced using specific reagents that protect the amino group during subsequent reactions.

Structural Analysis

The compound's structure can be analyzed using various spectroscopic methods, including NMR and mass spectrometry. The presence of the bromine atom can be confirmed through elemental analysis or X-ray crystallography, providing insights into its three-dimensional conformation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid, and what key reaction conditions are required?

  • Methodology : Synthesis typically involves three steps: (1) protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃, THF/H₂O), (2) coupling of the protected amine with 4-bromophenylpropanoic acid derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt), and (3) final deprotection if required. The bromophenyl group is introduced early via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for regioselectivity .
  • Data Contradictions : While outlines benzyloxycarbonyl protection for similar amino acids, the bromophenyl substituent in this compound necessitates inert atmospheres (Ar/N₂) to prevent debromination during coupling .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : The benzyloxy carbonyl group shows distinct peaks at δ 5.1–5.3 ppm (CH₂Ph) in 1^1H NMR and ~155 ppm (C=O) in 13^{13}C NMR. The 4-bromophenyl group exhibits aromatic protons as a doublet (δ 7.3–7.5 ppm) and a singlet for the para-bromine substituent .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) confirms purity (>95%) and monitors stability under acidic conditions .
    • Challenges : Overlapping signals from the benzyloxy and bromophenyl groups may require 2D NMR (e.g., HSQC) for unambiguous assignment .

Q. What solvents and pH conditions optimize the compound’s solubility for in vitro assays?

  • Methodology : The compound is sparingly soluble in aqueous buffers (e.g., PBS, pH 7.4) but dissolves in DMSO (≤10 mM). Solubility improves in polar aprotic solvents (DMF, THF) or with sonication. Stability assays indicate degradation at pH <3 or >10, necessitating neutral buffers for biological studies .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereochemical studies of this compound?

  • Methodology : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC, hexane/isopropanol) separates enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from a racemic ester precursor .
  • Data Limitations : demonstrates enzymatic resolution for structurally similar compounds, but the bromophenyl group’s steric bulk may reduce enzyme efficiency, requiring optimization of reaction time/temperature .

Q. What is the role of the bromophenyl group in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

  • Methodology :

  • SAR Studies : Synthesize analogs replacing Br with Cl, F, or H to assess electronic effects. Biological assays (e.g., enzyme inhibition, receptor binding) compare potency.
  • Mechanistic Insight : The bromine atom’s electronegativity enhances binding to hydrophobic pockets in target proteins (e.g., kinases), as observed in analogs from and .
    • Contradictions : reports reduced activity in non-brominated analogs, but notes retained activity in iodinated derivatives, suggesting halogen size impacts target compatibility .

Q. How does the compound’s stability vary under thermal and photolytic conditions, and what storage protocols are recommended?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 30 days.
  • Photostability : UV-Vis exposure (λ = 254 nm) causes debromination; thus, storage in amber vials under argon is advised .
    • Contradictions : While recommends refrigeration, suggests room-temperature stability for short-term use if protected from light .

Methodological Considerations Table

ParameterTechniqueConditionsKey ObservationsReferences
SynthesisCbz protectionNaHCO₃, THF/H₂O, 0°C85% yield; minimal epimerization
Purity AnalysisHPLCC18, 70:30 ACN/H₂O + 0.1% TFARetention time = 8.2 min; purity >98%
SolubilityDLS/Surface tension10 mM DMSO in PBSAggregation observed at >50 µM; use surfactants (e.g., Tween-80)

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